

An In-depth Technical Guide to DS03090629: An ATP-Competitive MEK Inhibitor

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Compound of Interest

Compound Name: DS03090629

Cat. No.: B15611931

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ATP-competitive MEK inhibitor, **DS03090629**. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical data and therapeutic potential of this compound. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes relevant biological pathways and workflows.

Core Concepts and Mechanism of Action

DS03090629 is an orally active and potent small molecule inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.^{[1][2]} Unlike allosteric MEK inhibitors that bind to a pocket adjacent to the ATP binding site, **DS03090629** directly competes with ATP for binding to the kinase domain of MEK.^{[1][2][3]} This ATP-competitive mechanism of action is crucial to its unique pharmacological profile.

A significant characteristic of **DS03090629** is its high affinity for both unphosphorylated and phosphorylated MEK.[1][2] This allows the inhibitor to maintain its potency even in cellular contexts with high levels of upstream signaling and MEK phosphorylation, a common mechanism of acquired resistance to other targeted therapies.[2][4] Preclinical studies have demonstrated that **DS03090629** can overcome resistance to BRAF and allosteric MEK inhibitors that is driven by BRAF gene amplification and subsequent MAPK pathway reactivation.[2][5]

The primary therapeutic target of **DS03090629** is in cancers with activating mutations in the MAPK pathway, particularly BRAF-mutant melanoma.[1][2][5] By inhibiting MEK, **DS03090629** blocks the phosphorylation and activation of ERK1/2, leading to the downstream suppression of cellular proliferation and survival of cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for **DS03090629** from preclinical studies.

Table 1: In Vitro Potency and Binding Affinity

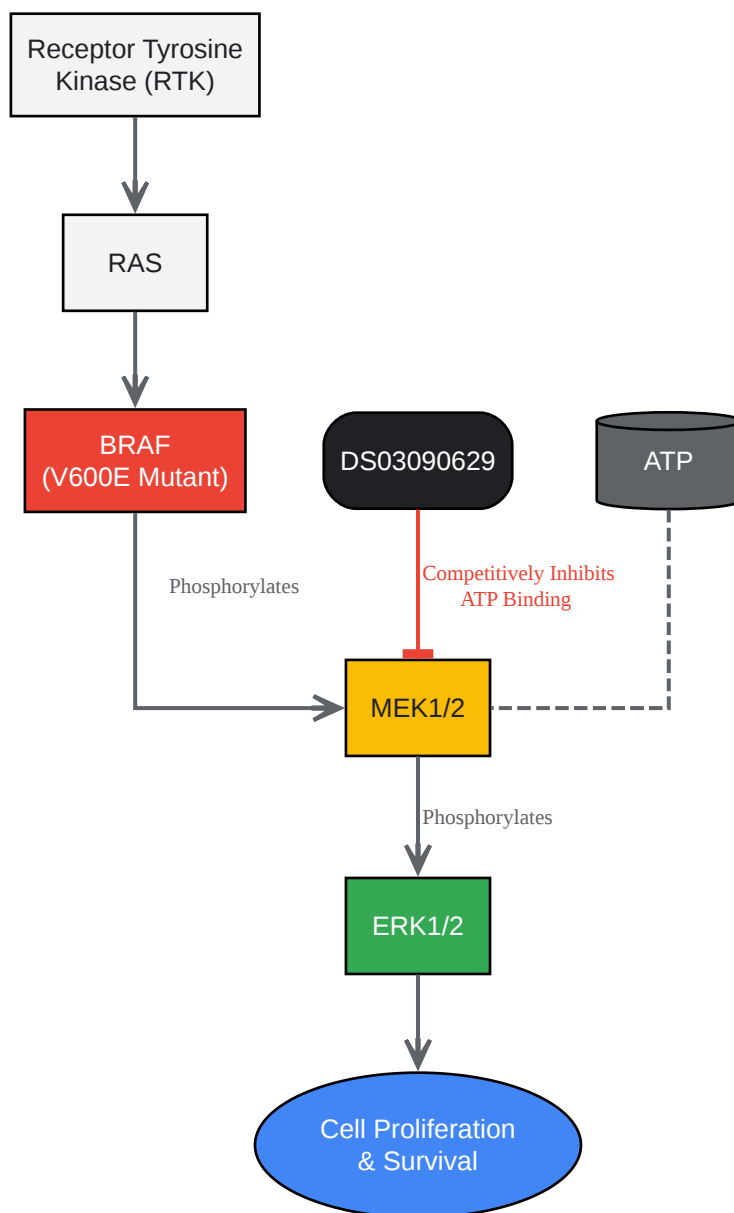
Parameter	Value	Cell Line/Assay Condition	Reference
MEK1 Kinase IC50	1.8 nM	Cell-free kinase assay	[1]
pMEK1 Binding Affinity (Kd)	0.15 nM	Biophysical analysis	[1]
A375 (BRAF V600E) Cell Proliferation IC50	74.3 nM	72-hour incubation	[1]
A375_BRAF (Dabrafenib/Trametinib Resistant) Cell Proliferation IC50	97.8 nM	72-hour incubation	[1]
SK-MEL-28 (BRAF V600E) Cell Proliferation IC50	4.9 nM	72-hour incubation	[2]
M249 (BRAF V600E) Cell Proliferation IC50	10 nM	72-hour incubation	[2]

Table 2: In Vivo Efficacy in A375 BRAF Xenograft Model

Treatment Group	Dose	Tumor Growth Inhibition (%)	Reference
DS03090629	30 mg/kg, once daily	75	[2]
Dabrafenib	30 mg/kg, once daily	40	[2]
DS03090629 + Dabrafenib	30 mg/kg each, once daily	95	[2]

Signaling Pathway and Experimental Workflow Visualizations

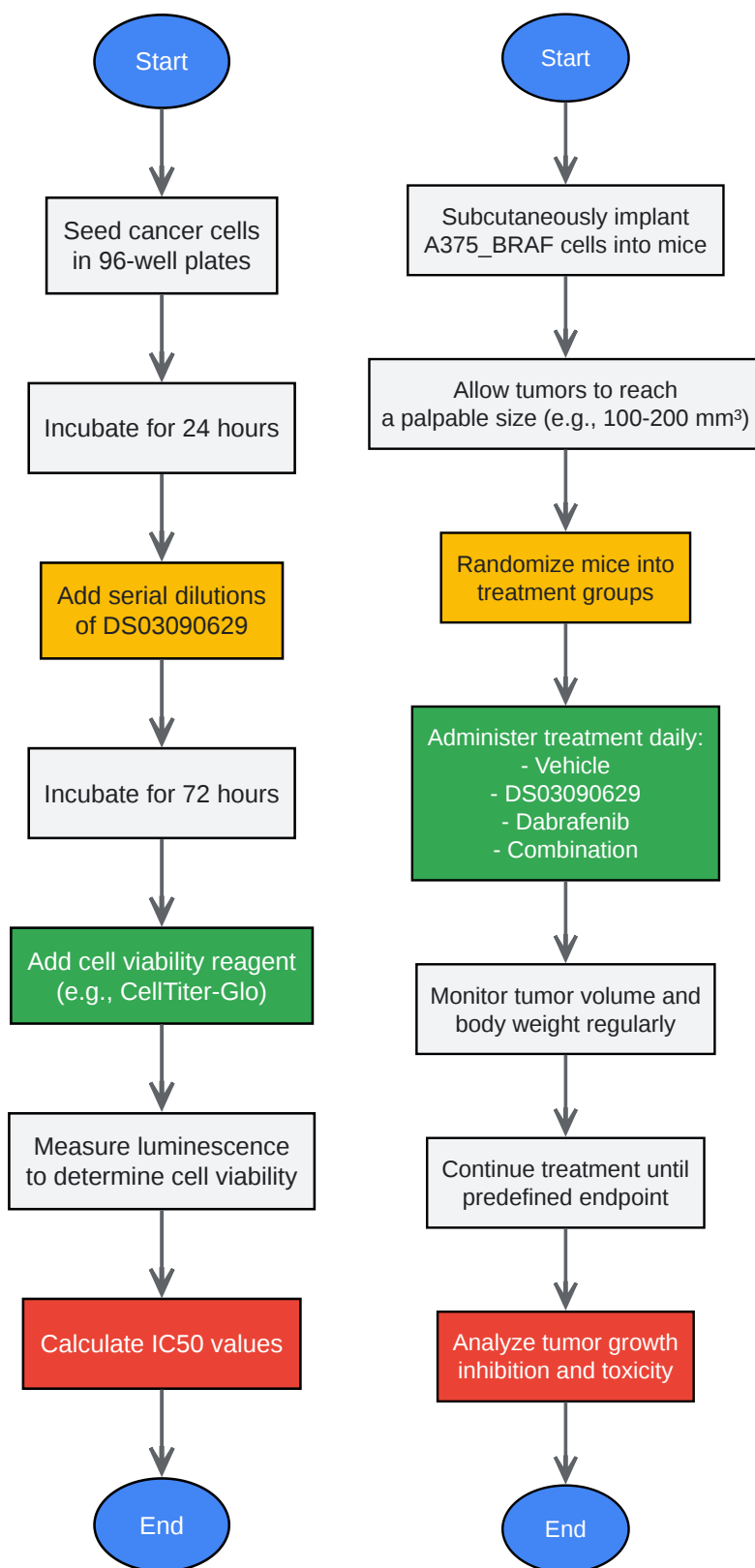
MAPK/ERK Signaling Pathway and Inhibition by DS03090629



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Caption: The MAPK/ERK signaling pathway with the inhibitory action of **DS03090629**.

Experimental Workflow for In Vitro Cell Proliferation Assay



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